Unraveling the Molecular Choreography of VUF10497: A Technical Guide to its Mechanism of Action
Unraveling the Molecular Choreography of VUF10497: A Technical Guide to its Mechanism of Action
For Immediate Release
Amsterdam, NL – November 27, 2025 – VUF10497, a novel quinazoline derivative, has been identified as a potent dual-action ligand, exhibiting inverse agonist activity at the histamine H4 receptor (H4R) and antagonist activity at the histamine H1 receptor (H1R). This comprehensive guide delves into the core mechanism of action of VUF10497, presenting a detailed analysis of its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, immunology, and medicinal chemistry.
Pharmacological Profile: A Dual-Receptor Interaction
VUF10497 distinguishes itself through its ability to interact with two distinct histamine receptor subtypes, H4R and H1R. This dual activity presents a unique therapeutic potential, particularly in the context of inflammatory and allergic disorders where both receptors play crucial roles.
Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of VUF10497 for both H4 and H1 receptors. The equilibrium dissociation constant (pKi) provides a measure of this affinity, with higher values indicating stronger binding.
| Compound | Receptor | pKi |
| VUF10497 | Histamine H4 | 7.57[1] |
| VUF10497 | Histamine H1 | Data not explicitly found in search results |
Note: While search results indicate considerable affinity for the H1 receptor, a specific pKi value was not found.
Functional Activity
As an inverse agonist at the H4 receptor, VUF10497 not only blocks the action of the endogenous agonist histamine but also reduces the basal, constitutive activity of the receptor. Its antagonist activity at the H1 receptor involves the blockade of histamine-induced signaling.
| Assay Type | Receptor | VUF10497 Activity |
| Functional Assays | Histamine H4 | Inverse Agonist |
| Functional Assays | Histamine H1 | Antagonist |
Signaling Pathways Modulated by VUF10497
VUF10497 exerts its effects by interfering with the intracellular signaling cascades initiated by the H4 and H1 receptors.
Histamine H4 Receptor Signaling
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has downstream consequences on various cellular processes, including cell differentiation, cytokine release, and, notably, chemotaxis of immune cells such as mast cells and eosinophils. As an inverse agonist, VUF10497 suppresses this signaling pathway, even in the absence of histamine.
Histamine H1 Receptor Signaling
The histamine H1 receptor, another GPCR, couples to Gq/11 proteins. Histamine binding to the H1 receptor activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, leading to various physiological responses, including allergic and inflammatory reactions. VUF10497, as an H1 receptor antagonist, blocks the initiation of this signaling pathway by histamine.
Experimental Protocols
The characterization of VUF10497's mechanism of action relies on a suite of established in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of VUF10497 to its target receptors.
Objective: To quantify the binding affinity (Ki) of VUF10497 for the human histamine H4 and H1 receptors.
Methodology:
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Membrane Preparation: Membranes from cells stably expressing either the human H4 receptor or H1 receptor are prepared.
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Radioligand: A specific radiolabeled ligand for each receptor (e.g., [³H]-histamine for H4R, [³H]-mepyramine for H1R) is used.
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Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (VUF10497).
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Separation: Bound and free radioligand are separated by rapid filtration.
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Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
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Data Analysis: The IC50 value (the concentration of VUF10497 that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
This assay is used to determine the functional activity of VUF10497 at the Gi/o-coupled H4 receptor.
Objective: To measure the effect of VUF10497 on forskolin-stimulated cAMP accumulation in cells expressing the H4 receptor.
Methodology:
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Cell Culture: Cells stably expressing the H4 receptor are cultured.
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Stimulation: Cells are pre-incubated with VUF10497 followed by stimulation with forskolin (an adenylyl cyclase activator).
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Lysis: The cells are lysed to release intracellular cAMP.
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Detection: The amount of cAMP is quantified using a competitive immunoassay (e.g., HTRF or ELISA).
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Data Analysis: The ability of VUF10497 to inhibit forskolin-stimulated cAMP accumulation is measured to determine its inverse agonist activity.
This assay assesses the impact of VUF10497 on the migration of immune cells, a key function mediated by the H4 receptor.
Objective: To evaluate the inhibitory effect of VUF10497 on histamine-induced chemotaxis of mast cells or eosinophils.
Methodology:
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Cell Preparation: Isolate primary immune cells (e.g., mast cells) or use a suitable cell line.
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Chemotaxis Chamber: A Boyden chamber or a similar microfluidic device with a porous membrane is used.
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Assay Setup: Cells are placed in the upper chamber, and a chemoattractant (histamine) is placed in the lower chamber. VUF10497 is added to the upper chamber with the cells.
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Incubation: The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
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Quantification: The number of cells that have migrated to the lower chamber is quantified by microscopy and cell counting.
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Data Analysis: The percentage of inhibition of chemotaxis by VUF10497 is calculated.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This widely used animal model is employed to assess the anti-inflammatory properties of compounds in a living organism.
Objective: To determine the in vivo anti-inflammatory efficacy of VUF10497.
Methodology:
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Animal Model: Male Wistar or Sprague-Dawley rats are used.
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Compound Administration: VUF10497 is administered to the animals (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle.
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Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
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Measurement of Edema: The paw volume is measured at specific time intervals after carrageenan injection using a plethysmometer.
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Data Analysis: The percentage of inhibition of paw edema by VUF10497 is calculated by comparing the increase in paw volume in the treated groups to the control group.
Conclusion
VUF10497 emerges as a significant pharmacological tool and a potential therapeutic candidate due to its dual inhibitory action on the histamine H4 and H1 receptors. Its ability to act as an inverse agonist at the H4 receptor provides a mechanism to quell the constitutive activity of this receptor, which is implicated in the pathogenesis of various inflammatory conditions. The concomitant blockade of the H1 receptor further enhances its anti-inflammatory and anti-allergic potential. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of VUF10497 and other dual-action H1/H4 receptor ligands, paving the way for the development of novel therapies for a range of immune-related disorders.
